1-Cyclopentylethanamine
CAS No.: 38118-79-5
Cat. No.: VC21079699
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38118-79-5 |
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Molecular Formula | C7H15N |
Molecular Weight | 113.2 g/mol |
IUPAC Name | 1-cyclopentylethanamine |
Standard InChI | InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3 |
Standard InChI Key | NLHIUUMEKSNMLS-UHFFFAOYSA-N |
SMILES | CC(C1CCCC1)N |
Canonical SMILES | CC(C1CCCC1)N |
Introduction
1-Cyclopentylethanamine, also known as 1-cyclopentylethan-1-amine, is a chiral amine compound with the molecular formula C₇H₁₅N. It is a versatile chemical entity that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a cyclopentyl group attached to an ethylamine backbone, which contributes unique steric and electronic properties that influence its biological interactions.
Biological Activity
1-Cyclopentylethanamine and its derivatives have been studied for their potential biological activities, particularly in the modulation of neurotransmitter systems. These compounds may act as modulators of neurotransmitter release, impacting conditions such as anxiety and depression. The ability of these compounds to interact with various neurotransmitter receptors suggests their potential use in treating mood disorders by enhancing serotonergic and dopaminergic signaling pathways.
Research Findings
Several studies have explored the biological activities of 1-cyclopentylethanamine and its derivatives. Key findings include:
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Anxiolytic Activity: Research has demonstrated that certain derivatives of this compound exhibit significant anxiolytic effects in rodent models, suggesting a mechanism similar to benzodiazepines but with potentially fewer side effects due to selective action on specific receptor subtypes.
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Antiviral Research: Some derivatives have shown promise in preclinical trials for treating infections caused by RNA viruses, such as Chikungunya and Dengue viruses.
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Neurotransmitter Modulation: Studies indicate that these compounds can significantly alter the release of neurotransmitters like serotonin and dopamine in vitro, suggesting applications in treating mood disorders.
Synthesis and Derivative Development
1-Cyclopentylethanamine serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives with enhanced biological activity. For example, it has been used in the synthesis of novel compounds aimed at inhibiting specific biological targets, such as VAP-1, implicated in inflammatory processes.
Safety and Hazards
The hydrochloride salt of 1-cyclopentylethanamine, such as (S)-1-Cyclopentylethanamine hydrochloride, is classified under the GHS system for its hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Proper handling and safety precautions are necessary when working with this compound.
Hazards Classification for (S)-1-Cyclopentylethanamine Hydrochloride
Hazard Code | Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Biological Activities of Derivatives
Activity | Description |
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Anxiolytic | Exhibits significant anxiolytic effects in rodent models |
Antiviral | Shows promise against RNA viruses like Chikungunya and Dengue |
Neurotransmitter Modulation | Alters serotonin and dopamine release in vitro |
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